molecular formula C20H13NO5 B2480040 quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 836665-56-6

quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2480040
CAS No.: 836665-56-6
M. Wt: 347.326
InChI Key: JJUHMLOYKIXREX-UHFFFAOYSA-N
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Description

Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinoline and coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of quinoline derivatives with coumarin derivatives. One common method includes the reaction of 8-hydroxyquinoline with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions to form the ester linkage . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance the efficiency and yield of the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific combination of quinoline and coumarin moieties, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

quinolin-8-yl 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c1-24-16-9-3-6-13-11-14(20(23)26-18(13)16)19(22)25-15-8-2-5-12-7-4-10-21-17(12)15/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUHMLOYKIXREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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